

# 1,2,3-thiadiazol-4-ylmethanol CAS number

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## Compound of Interest

Compound Name: 1,2,3-Thiadiazol-4-ylmethanol

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An In-depth Technical Guide to 1,2,3-Thiadiazole Derivatives in Medicinal Chemistry

## Abstract

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry and drug development. Its unique physicochemical properties and ability to act as a versatile pharmacophore have established it as a "privileged scaffold" in the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of the 1,2,3-thiadiazole core, with a focus on its synthesis, chemical properties, and broad-ranging applications in modern drug discovery. We will delve into established synthetic protocols, such as the Hurd-Mori reaction, and explore the mechanistic basis for the diverse biological activities exhibited by its derivatives, including anticancer, antiviral, and antifungal properties. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the therapeutic potential of this important heterocyclic motif.

## The 1,2,3-Thiadiazole Scaffold: A Privileged Core in Drug Discovery

Heterocyclic compounds are foundational to the development of new pharmaceuticals. Among them, thiadiazoles—five-membered rings containing one sulfur and two nitrogen atoms—exist in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole[1][2]. The 1,2,3-thiadiazole isomer, in particular, is a structurally active pharmacophore of great interest due to its wide array of biological activities[3]. Its structure

allows for diverse substitutions, enabling fine-tuning of its pharmacological profile and making it a key building block for creating libraries of bioactive compounds[1].

The specific compound, **1,2,3-thiadiazol-4-ylmethanol**, serves as a prime example of a functionalized derivative ready for further synthetic elaboration. While a definitive CAS (Chemical Abstracts Service) number for this exact unsubstituted structure is not readily available in major public databases, its core scaffold and closely related analogues are well-documented. For instance, (4-Methyl-1,2,3-thiadiazol-5-yl)methanol (CAS: 163008-86-4) is a recognized building block in chemical synthesis[4][5]. The hydroxymethyl group (-CH<sub>2</sub>OH) on the thiadiazole ring provides a convenient attachment point for creating more complex molecules through esterification, alkylation, or oxidation, facilitating structure-activity relationship (SAR) studies[6].

## Physicochemical Properties and Identification

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparative table of properties for the target compound and a well-documented analogue.

Property	1,2,3-thiadiazol-4-ylmethanol	(4-Methyl-1,2,3-thiadiazol-5-yl)methanol[4]
CAS Number	Not conclusively assigned	163008-86-4
Molecular Formula	C <sub>3</sub> H <sub>4</sub> N <sub>2</sub> OS[7]	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> OS
Molecular Weight	116.14 g/mol	130.17 g/mol
IUPAC Name	(1,2,3-thiadiazol-4-yl)methanol	(4-methyl-1,2,3-thiadiazol-5-yl)methanol
Hydrogen Bond Donors	1	1
Hydrogen Bond Acceptors	3	3
Rotatable Bonds	1	1

# Synthesis of the 1,2,3-Thiadiazole Core: The Hurd-Mori Reaction

The synthesis of the 1,2,3-thiadiazole ring is most classically achieved through the Hurd-Mori reaction, a cyclization method first reported in 1955[2]. This reaction involves the treatment of hydrazones derived from ketones having an  $\alpha$ -methylene group with thionyl chloride ( $\text{SOCl}_2$ ). This method remains a cornerstone for accessing this scaffold.[8] Modern variations have improved yields and conditions, for example, by using catalysts like tetrabutylammonium iodide (TBAI) under metal-free conditions[9].

## General Experimental Protocol: Hurd-Mori Synthesis

The following protocol describes a generalized, two-step procedure for synthesizing a 1,2,3-thiadiazole derivative from a starting ketone.

### Step 1: Formation of the Hydrazone Intermediate

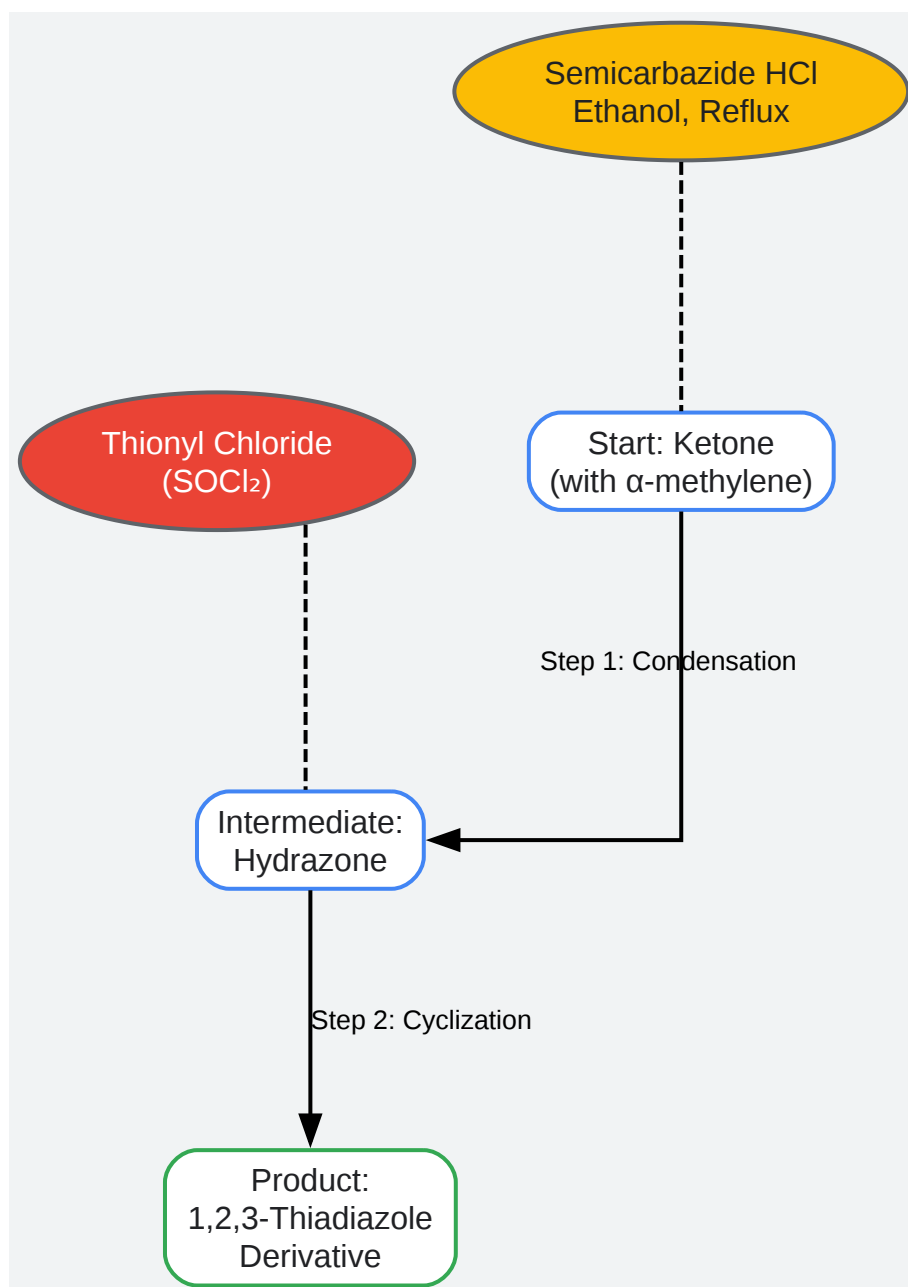
- Dissolve the starting ketone (containing an  $\alpha$ -methylene group) (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as absolute ethanol.
- Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature. The semicarbazone product often precipitates and can be isolated by filtration.
- Wash the isolated solid with cold diethyl ether and dry under vacuum. The product is typically used in the next step without further purification.

### Step 2: Cyclization to the 1,2,3-Thiadiazole Ring

- In a fume hood, carefully add the dried semicarbazone intermediate from Step 1 portion-wise to an excess of thionyl chloride ( $\text{SOCl}_2$ ) at  $0^\circ\text{C}$  with stirring.
- Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The reaction is typically exothermic and releases  $\text{HCl}$  and  $\text{SO}_2$  gas.

- Monitor the reaction by TLC until the starting material is consumed.
- Carefully quench the reaction by pouring the mixture onto crushed ice.
- Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1,2,3-thiadiazole derivative.

## Synthesis Workflow Diagram



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Caption: Workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

## Applications in Drug Discovery and Medicinal Chemistry

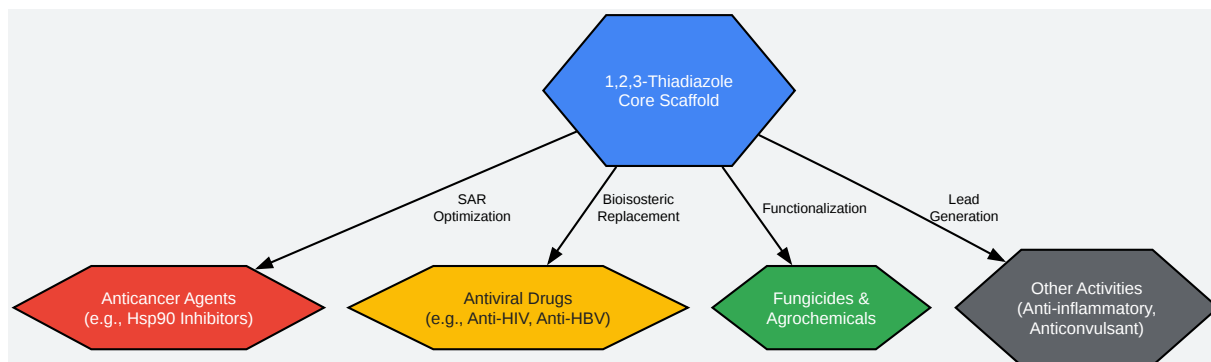
The 1,2,3-thiadiazole scaffold is a versatile building block for developing drugs targeting a multitude of diseases. Its bioactivity stems from its electronic properties, its ability to participate

in hydrogen bonding, and its function as a bioisostere for other cyclic structures, which can improve the pharmacokinetic profile of drug candidates[1][6].

#### Key Therapeutic Areas:

- **Anticancer Activity:** Derivatives have been shown to act as potent inhibitors of key cancer-related proteins. For example, certain 4,5-diaryl-1,2,3-thiadiazoles have been investigated as inhibitors of Hsp90, a chaperone protein essential for the stability of many proteins required for tumor cell growth[1].
- **Antiviral Activity:** The scaffold has been incorporated into potent antiviral agents. Thioacetanilide-based 1,2,3-thiadiazoles have demonstrated remarkable anti-HIV activity, with some derivatives showing higher efficacy than reference drugs like nevirapine[1]. Other analogues have shown promising activity against the Hepatitis B virus (HBV)[1].
- **Antifungal and Agrochemical Applications:** In agrochemical research, 1,2,3-thiadiazole serves as a core structure for new fungicides and herbicides[6]. Derivatives combined with a 1,2,4-triazole ring have exhibited significantly higher fungicidal activity against pathogens like *Corynespora cassiicola* compared to commercial standards[1].
- **Antimicrobial and Anti-inflammatory Activity:** The broad utility of thiadiazoles extends to antibacterial, anti-inflammatory, and anticonvulsant agents, making it a truly multifaceted scaffold in medicinal chemistry[2][10][11].

## The 1,2,3-Thiadiazole Scaffold as a Gateway to Bioactivity



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Caption: The 1,2,3-thiadiazole core as a privileged scaffold.

## Conclusion and Future Outlook

The 1,2,3-thiadiazole ring system continues to be a highly valuable and productive scaffold for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with the diverse biological activities of its derivatives, ensures its relevance in both academic and industrial research. Future efforts will likely focus on developing more efficient and sustainable synthetic methodologies, exploring novel substitutions on the thiadiazole ring, and applying computational methods to design next-generation inhibitors with enhanced potency and selectivity for a variety of biological targets. The versatility of compounds like **1,2,3-thiadiazol-4-ylmethanol** provides a solid foundation for these future explorations, promising a continued expansion of the thiadiazole-based drug pipeline.

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